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An In-depth Guide for Researchers and Drug Development Professionals

Introduction
Asoprisnil (J867) emerged as a promising, first-in-class selective progesterone receptor

modulator (SPRM) for the treatment of gynecological disorders such as uterine fibroids and

endometriosis.[1][2] Developed through a dedicated drug discovery program, Asoprisnil's
unique mixed progesterone agonist and antagonist profile offered the potential for a novel,

tissue-selective therapeutic approach.[1][3] This technical guide provides a comprehensive

overview of the discovery, development, mechanism of action, and clinical evaluation of

Asoprisnil, culminating in the reasons for its discontinued development.

Discovery and Preclinical Development
The quest for a progesterone receptor (PR) ligand with a distinct profile from existing

progestins and antiprogestins led to the synthesis of a series of 11β-benzaldoxime-substituted

steroidal compounds.[1] This program aimed to identify molecules with a mosaic of

progesterone agonist and antagonist effects. Asoprisnil was selected as the prototype from

this series based on its favorable preclinical profile.

Receptor Binding Profile
Asoprisnil and its major metabolite, J912, demonstrated a high binding affinity for the

progesterone receptor (PR). The compound exhibited a desirable selectivity profile, with
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moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor

(AR), and no significant binding to estrogen or mineralocorticoid receptors.

Table 1: Receptor Binding Affinity of Asoprisnil

Receptor Binding Affinity Reference

Progesterone Receptor (PR) High

Glucocorticoid Receptor (GR) Moderate

Androgen Receptor (AR) Low

Estrogen Receptor (ER) No binding affinity

Mineralocorticoid Receptor

(MR)
No binding affinity

Preclinical Pharmacology
In vivo animal models were crucial in characterizing the unique pharmacodynamic effects of

Asoprisnil.

Rabbit Endometrium (McPhail Test): Both Asoprisnil and its metabolite J912 induced partial

agonist and antagonist effects on the rabbit endometrium.

Guinea Pig Models: Asoprisnil induced mucification of the guinea pig vagina and

demonstrated pronounced anti-uterotrophic effects. Unlike progesterone antagonists, it

showed only marginal labor-inducing activity during mid-pregnancy.

Rat Models: In male rats, Asoprisnil exhibited weak androgenic and anti-androgenic

properties. In the rat uterotrophic assay, it did not show a progesterone-like ability to oppose

estrogen.

Non-human Primates: In cynomolgus monkeys, Asoprisnil treatment led to the abolishment

of menstrual cyclicity and induced endometrial atrophy, demonstrating its potent effect on the

primate endometrium.
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Mechanism of Action
Asoprisnil's tissue-selective effects are a result of its unique interaction with the progesterone

receptor. As an SPRM, it modulates the receptor's conformation upon binding, leading to

differential recruitment of co-activators and co-repressors to the promoter regions of target

genes. This results in a mixed agonist/antagonist activity that is dependent on the specific cell

and tissue context.

In cultured uterine leiomyoma cells, Asoprisnil was shown to inhibit proliferation and induce

apoptosis, effects that were not observed in normal myometrial cells. This cell-type-specific

action was a key aspect of its therapeutic potential. The apoptotic effect is mediated, at least in

part, through the activation of the TNF-related apoptosis-inducing ligand (TRAIL) signaling

pathway. Asoprisnil upregulates the expression of TRAIL and its receptors, DR4 and DR5,

and activates downstream caspases, leading to programmed cell death. Furthermore, it has

been shown to decrease the expression of the anti-apoptotic protein Bcl-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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